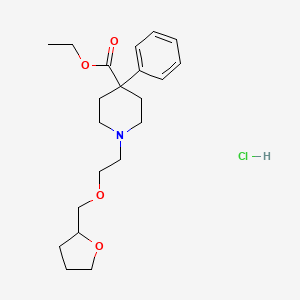
Furethidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furethidine hydrochloride is a synthetic opioid analgesic that belongs to the class of phenylpiperidines. It is structurally related to pethidine (meperidine) but is significantly more potent, with an estimated potency 25 times higher than pethidine . This compound is not currently used in medicine and is classified as a Schedule I controlled substance in many countries due to its high potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furethidine hydrochloride involves the reaction of ethyl 4-phenylpiperidine-4-carboxylate with 2-tetrahydrofurfuryloxyethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general approach would involve large-scale synthesis using the same basic principles as the laboratory synthesis, with additional steps for purification and quality control to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Furethidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring or the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Furethidine hydrochloride has been studied primarily for its analgesic properties. Its high potency makes it a subject of interest in pain management research. due to its classification as a controlled substance, its use is limited to scientific research and it is not available for clinical use .
In chemistry, this compound serves as a model compound for studying the structure-activity relationships of opioid analgesics. Its interactions with opioid receptors provide insights into the design of new analgesics with improved efficacy and safety profiles .
Mechanism of Action
Furethidine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. These receptors are part of the G-protein-coupled receptor family and play a key role in modulating pain perception. Upon binding, this compound activates the receptors, leading to the inhibition of neurotransmitter release and the reduction of pain signals .
Comparison with Similar Compounds
Similar Compounds
Pethidine (Meperidine): A clinically used opioid analgesic with a similar structure but lower potency.
Fentanyl: Another potent opioid analgesic with a different chemical structure but similar pharmacological effects.
Methadone: A synthetic opioid used for pain management and opioid dependence treatment.
Uniqueness
Furethidine hydrochloride is unique due to its high potency and specific structural features, such as the tetrahydrofurfuryloxyethyl group. This structural modification contributes to its increased affinity for opioid receptors compared to other phenylpiperidines .
Properties
CAS No. |
1177501-27-7 |
|---|---|
Molecular Formula |
C21H32ClNO4 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
ethyl 1-[2-(oxolan-2-ylmethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H31NO4.ClH/c1-2-25-20(23)21(18-7-4-3-5-8-18)10-12-22(13-11-21)14-16-24-17-19-9-6-15-26-19;/h3-5,7-8,19H,2,6,9-17H2,1H3;1H |
InChI Key |
RNKWGTCIHDAZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCOCC2CCCO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


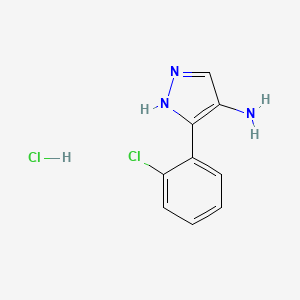
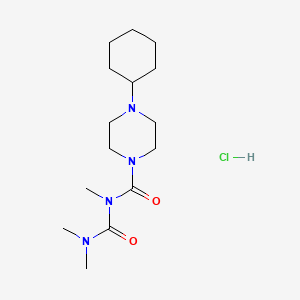
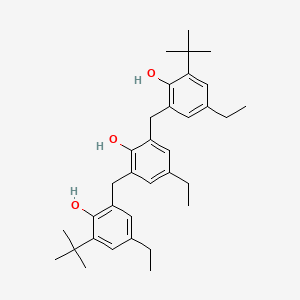
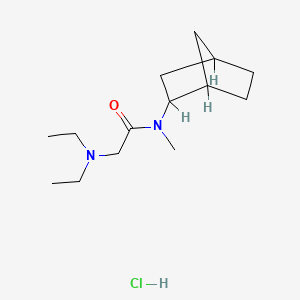
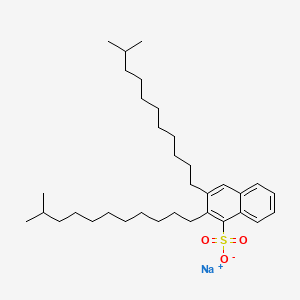
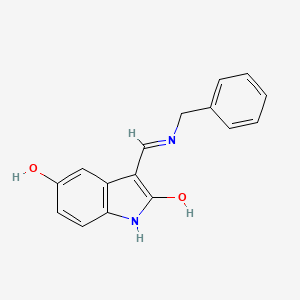

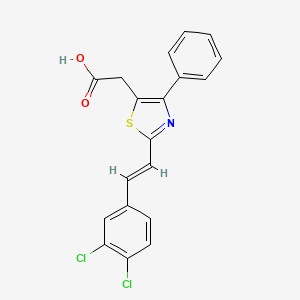
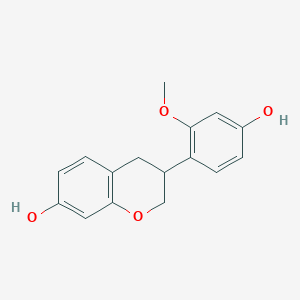

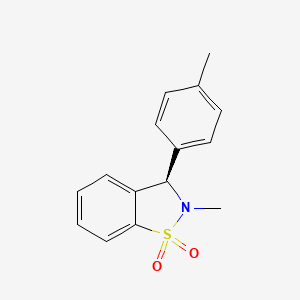
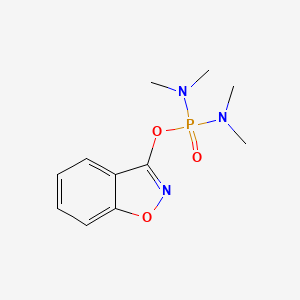
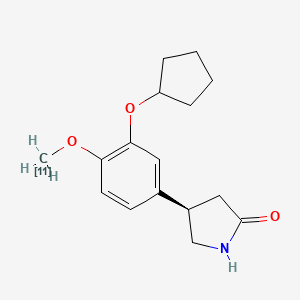
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
